Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and a carboxylate ester group. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminopyridine derivatives and β-ketoesters under acidic or basic conditions to form the naphthyridine core. The esterification of the carboxylic acid group is achieved using methanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through specific signaling pathways and molecular interactions .
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different biological activities.
1,8-Naphthyridine: Shares the same core structure but differs in the position of nitrogen atoms, leading to distinct chemical properties.
Quinolines: Heterocyclic compounds with a similar fused ring system but with nitrogen atoms in different positions.
Uniqueness: Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-5-7-3-2-4-11-9(7)12-6-8/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWLRLRHBZIXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NCCC2)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824608-59-4 |
Source
|
Record name | methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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